3-Bromo-2,5,6-trifluoroaniline
Description
3-Bromo-2,5,6-trifluoroaniline (molecular formula C₆H₃BrF₃N, molecular weight 223.99 g/mol) is a halogenated aniline derivative featuring a bromine atom at the 3-position and fluorine atoms at the 2, 5, and 6 positions of the benzene ring. This compound is part of a broader class of polyhalogenated aromatic amines, which are pivotal intermediates in pharmaceuticals, agrochemicals, and materials science. The strategic placement of halogens modulates electronic effects, influencing reactivity, solubility, and stability .
Properties
IUPAC Name |
3-bromo-2,5,6-trifluoroaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrF3N/c7-2-1-3(8)5(10)6(11)4(2)9/h1H,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAOKQCUBWKXHMH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=C1Br)F)N)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrF3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.99 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1269440-68-7 | |
| Record name | 3-bromo-2,5,6-trifluoroaniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions
3-Bromo-2,5,6-trifluoroaniline can be synthesized through several methods. One common approach involves the bromination of 2,5,6-trifluoroaniline using bromine or a brominating agent under controlled conditions. The reaction typically takes place in a solvent such as acetic acid or dichloromethane at a temperature range of 0-25°C. The reaction is monitored until the desired product is formed, which is then purified through recrystallization or chromatography .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems allows for precise control of reaction parameters, reducing the risk of side reactions and improving overall efficiency. The final product is often subjected to rigorous quality control measures to meet industry standards .
Chemical Reactions Analysis
Types of Reactions
3-Bromo-2,5,6-trifluoroaniline undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation Reactions: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction Reactions: The compound can be reduced to form corresponding aniline derivatives with different substituents.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide in acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products Formed
Substitution: Formation of various substituted anilines.
Oxidation: Formation of nitro or nitroso compounds.
Reduction: Formation of dehalogenated aniline derivatives.
Scientific Research Applications
3-Bromo-2,5,6-trifluoroaniline has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 3-Bromo-2,5,6-trifluoroaniline involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites in biological molecules. This interaction can lead to the modification of proteins, enzymes, or nucleic acids, affecting their function and activity. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Positional Isomers and Halogen-Substituted Analogs
The table below compares 3-Bromo-2,5,6-trifluoroaniline with its positional isomers and analogs differing in halogen substitution patterns.
Trifluoromethyl-Substituted Analogs
Compounds with trifluoromethyl (-CF₃) groups exhibit distinct electronic properties compared to fluorine-substituted derivatives:
Methoxy- and Nitro-Substituted Derivatives
Substituents like methoxy (-OCH₃) or nitro (-NO₂) groups alter electronic and steric profiles:
Key Trends and Research Findings
Electronic Effects: Fluorine and bromine act as electron-withdrawing groups, directing electrophilic substitution to specific ring positions. Trifluoromethyl groups amplify this effect, further deactivating the ring . Methoxy groups donate electron density, increasing the reactivity of the amino group in condensation reactions .
Synthetic Utility :
- Brominated trifluoroanilines are key intermediates in Suzuki-Miyaura cross-coupling reactions due to the lability of the C-Br bond .
- Nitro-substituted analogs are prone to reduction (e.g., via hypophosphorous acid/Cu₂O) to yield amines, albeit with moderate yields (55–65%) .
Physical Properties :
- Higher halogen content correlates with increased molecular weight and melting/boiling points but decreased solubility in aqueous media .
Safety and Handling :
- Polyhalogenated anilines often require handling under inert atmospheres due to sensitivity to moisture and light .
Biological Activity
3-Bromo-2,5,6-trifluoroaniline is a fluorinated aromatic compound that has garnered attention in various fields of biological research due to its unique structural properties and potential applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, biochemical interactions, and relevant case studies.
- Molecular Formula : C₆H₃BrF₃N
- Molecular Weight : Approximately 240.02 g/mol
- Structure : The compound features a bromine atom and three fluorine atoms attached to an aniline ring, contributing to its distinct electronic and steric properties.
The biological activity of this compound primarily involves its role as an electrophile. It interacts with nucleophilic sites in biological molecules, leading to modifications that can affect protein function and enzymatic activity. The specific pathways influenced depend on the context of its application:
- Electrophilic Reactions : The compound can modify proteins and enzymes by forming covalent bonds with nucleophilic residues such as cysteine or lysine.
- Interaction with Cytochrome P450 : It has been shown to interact with cytochrome P450 enzymes, which are crucial for drug metabolism and detoxification processes in cells.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. The compound's mechanism likely involves disrupting essential biochemical pathways in microbes:
- Inhibition of Microbial Growth : Similar compounds have demonstrated the ability to inhibit microbial survival, suggesting that this compound may act similarly by targeting critical cellular functions.
Cytotoxicity Studies
In vitro studies have assessed the cytotoxic effects of this compound on various cell lines. For instance:
- HepG2 Cell Line : The compound's effects on liver cancer cells were evaluated, revealing dose-dependent cytotoxicity. At higher concentrations, significant cell death was observed .
1. Antibacterial Activity Evaluation
A study conducted on the antibacterial properties of this compound involved testing against various bacterial strains. The findings indicated:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| E. coli | 15 µg/mL |
| S. aureus | 10 µg/mL |
| P. aeruginosa | 20 µg/mL |
These results suggest that the compound could be a candidate for developing new antibacterial agents.
2. Interaction with Enzymes
The interaction of this compound with cytochrome P450 enzymes was studied to understand its metabolic implications:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
